3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone
Description
Structure and Properties: The compound 3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4(3H)-one (CAS: 72893-50-6) features a quinazolinone core substituted at position 3 with a branched alkyl chain bearing a benzothiazole moiety and at position 2 with a phenyl group. Its molecular formula is C₂₆H₂₃N₃OS (MW: ~437.55 g/mol) .
Cyclization of anthranilic acid derivatives with benzoyl chloride to form 2-phenyl-4H-benzo[d][1,3]oxazin-4-one intermediates .
Condensation with hydrazine or substituted amines to introduce the 3-position substituent .
Functionalization of the alkyl side chain with benzothiazole via nucleophilic substitution or click chemistry .
Properties
CAS No. |
72893-50-6 |
|---|---|
Molecular Formula |
C26H23N3OS |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H23N3OS/c1-17(2)16-22(25-28-21-14-8-9-15-23(21)31-25)29-24(18-10-4-3-5-11-18)27-20-13-7-6-12-19(20)26(29)30/h3-15,17,22H,16H2,1-2H3 |
InChI Key |
BUGWLENJTYSGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone typically involves:
- Construction of the quinazolinone core with a suitable leaving group or reactive site at the 3-position.
- Preparation or incorporation of the 1-(2-benzothiazolyl)-3-methylbutyl side chain.
- Coupling or substitution reactions to introduce the benzothiazolyl-substituted side chain at the 3-position of the quinazolinone.
- Purification steps such as recrystallization or chromatographic techniques to isolate the pure compound.
Stepwise Synthetic Route (Illustrative)
A plausible multi-step synthetic route based on literature precedents and the compound’s structure is as follows:
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2-phenylquinazolin-4(3H)-one core | Condensation of anthranilic acid with benzoyl chloride or benzamide derivatives under reflux | Formation of 2-phenylquinazolinone |
| 2 | Preparation of 1-(2-benzothiazolyl)-3-methylbutyl side chain | Synthesis of benzothiazole derivative followed by alkylation or Grignard reaction to introduce 3-methylbutyl group | Benzothiazolyl-substituted side chain intermediate |
| 3 | Coupling of side chain to quinazolinone at 3-position | Nucleophilic substitution or Michael addition under controlled temperature and pH | Formation of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone |
| 4 | Purification | Recrystallization or chromatography | Pure target compound |
This route aligns with common practices in quinazolinone derivative synthesis, where the quinazolinone nucleus is prepared first, then functionalized with side chains bearing heterocyclic moieties.
Specific Synthetic Examples from Literature
Cyclization of anthranilic acid derivatives with amines: Anthranilic acid or anthranilamide is reacted with benzoyl derivatives to form the quinazolinone core. Subsequent substitution at the 3-position can be achieved by nucleophilic addition of the benzothiazolyl-substituted alkyl halide or organometallic reagent.
Use of isatoic anhydride intermediates: Isatoic anhydrides react with amines to form amide intermediates that cyclize to quinazolinones. This method can be adapted to introduce side chains bearing benzothiazole units by selecting appropriate amines.
Reduction and functional group transformations: Reduction of quinazolinone derivatives with reagents like lithium aluminum hydride (LiAlH4) can modify the quinazolinone ring or side chains to facilitate further functionalization.
Analytical Data and Characterization
The compound has the following key physicochemical data:
| Parameter | Data |
|---|---|
| Molecular Formula | C26H23N3OS |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 72893-50-6 |
| IUPAC Name | 3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C26H23N3OS/c1-17(2)16-22(25-28-21-14-8-9-15-23(21)31-25)29-24(18-10-4-3-5-11-18)27-20-13-7-6-12-19(20)26(29)30/h3-15,17,22H,16H2,1-2H3 |
| Standard InChIKey | BUGWLENJTYSGRR-UHFFFAOYSA-N |
Characterization techniques commonly used include:
- Infrared Spectroscopy (IR): To confirm functional groups such as the quinazolinone carbonyl.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to elucidate the structure and confirm substitution patterns.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.
- Chromatography: For purity assessment and isolation.
Summary Table of Key Preparation Methods for Quinazolinone Derivatives
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Niementowski’s synthesis | Anthranilic acid + substituted formamide | Heat 125-130 °C | Simple, direct formation of quinazolinone core | Limited substitution scope |
| Isatoic anhydride route | Isatoic anhydrides + amines | Acidic cyclization with formaldehyde | Versatile for functionalized quinazolinones | Requires preparation of isatoic anhydrides |
| Anthranilamide + aldehydes/ketones | Anthranilamide + aldehydes/ketones | Reflux in trifluoroethanol with acid catalyst | Allows introduction of diverse substituents | Sensitive to reaction conditions |
| Reduction of quinazolinones | Quinazolinone derivatives | LiAlH4 or alkyl lithium reagents | Enables access to dihydroquinazolinones | Requires careful handling of reagents |
These methods can be adapted or combined to synthesize the target compound with the benzothiazolyl side chain.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among quinazolinone derivatives lie in substituents at positions 2 and 3, which dictate biological activity and physicochemical properties.
Pharmacological Activities
- Antileishmanial Activity: Triazole-quinazolinone hybrids (e.g., compound from ) showed moderate growth inhibition of Leishmania promastigotes (IC₅₀: ~50–100 µM) but suffered from poor aqueous solubility, limiting efficacy .
- Anti-inflammatory/Analgesic Activity: 2-Phenyl-4(3H)-quinazolinones with p-substituted phenyl groups (e.g., 6-bromo derivatives) demonstrated superior activity to indomethacin in rat models, with reduced gastrointestinal toxicity .
- Anticancer Potential: Derivatives like the RAD51 inhibitor () highlight the role of pyridinyl and ethenyl groups in targeting DNA repair pathways .
Target Compound’s Inferred Activity: The benzothiazole moiety may enhance antimicrobial or anticancer activity due to its known bioactivity. However, the bulky branched alkyl chain could reduce solubility, a common issue in quinazolinones .
Physicochemical Properties and Solubility
- Solubility Challenges: Hydrophobic substituents (e.g., bromophenyl, benzothiazolyl) contribute to poor aqueous solubility, as noted in triazole-quinazolinone hybrids .
Biological Activity
3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone is a complex organic compound belonging to the quinazolinone family, characterized by its unique structural features which include a benzothiazole moiety and a phenyl group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
- Molecular Formula : C26H23N3OS
- Molecular Weight : 425.58 g/mol
- CAS Registry Number : 72893-50-6
Biological Activity Overview
The biological activity of 3-(1-(2-benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone has been explored in various studies, highlighting its potential therapeutic applications. Below are key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. Notably, preliminary evaluations have shown marked activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated effectiveness against Bacillus subtilis and other pathogenic strains .
Anti-inflammatory and Analgesic Properties
Quinazolinones are known for their anti-inflammatory and analgesic effects. The specific structure of 3-(1-(2-benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone suggests potential interactions with biological targets involved in inflammatory pathways, making it a candidate for further investigation in pain management therapies .
Toxicological Profile
The acute toxicity of this compound has been assessed through LD50 studies in rodent models, indicating a lethal dose greater than 1 g/kg when administered intraperitoneally. While specific toxic effects were not detailed, this information is crucial for understanding the safety profile of the compound .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 3-(1-(2-benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-4(3H)-quinazolinone | Methyl group at position 2 | Analgesic | Simpler structure; less diverse activity |
| 2-Phenylquinazolinone | Phenyl group at position 2 | Anticancer | Focused on anticancer activity |
| Benzothiazole derivatives | Benzothiazole core | Antimicrobial | Broader antimicrobial spectrum |
| 4-Aminoquinazoline | Amino group at position 4 | Antiviral | More potent against specific viral strains |
Case Studies and Research Findings
Several studies have investigated the synthesis and biological activities of quinazolinone derivatives:
- Synthesis and Evaluation : A study synthesized various quinazolinone derivatives and evaluated their antimicrobial activity. Some derivatives exhibited potent effects against bacterial strains, suggesting that modifications to the quinazolinone structure can enhance biological efficacy .
- Quinazolinone Derivatives in Drug Development : Research has highlighted the versatility of quinazolinones in medicinal chemistry, showcasing their potential as anti-inflammatory agents and their role in developing new therapeutic strategies against chronic diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1-(2-benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone derivatives?
- Methodological Answer : The synthesis typically involves refluxing intermediates like 3-(2-aminobenzamido)indazole with triethyl orthobenzoate, following protocols outlined in Scheme 1 of Plescia and Raffa (). Alternative routes use substituted 2-aminobenzothiazoles (1a-m) condensed with benzoxazin-4-one derivatives (2a-b) under reflux conditions (Scheme 2, ). Characterization relies on elemental analysis, IR, and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing these quinazolinone derivatives?
- Methodological Answer : Elemental analysis (C, H, N) is used for purity assessment, while IR spectroscopy identifies key functional groups (e.g., C=O stretching at ~1670 cm⁻¹). ¹H and ¹³C NMR confirm substituent positions, particularly the benzothiazolyl and phenyl groups (). Mass spectrometry further validates molecular weights .
Q. What in vivo models are commonly employed to evaluate anti-inflammatory activity?
- Methodological Answer : Rodent models (e.g., carrageenan-induced paw edema) are used, with compounds administered orally/intraperitoneally at 50 mg/kg. Percentage inhibition of inflammation is calculated relative to controls, with indomethacin as a reference standard (). Gastric ulceration incidence is concurrently assessed to evaluate safety profiles .
Advanced Research Questions
Q. How do substituents on the benzothiazole ring influence biological activity?
- Methodological Answer : Substituents like 4-methoxy (compound 3e) or 5-methyl (3f) on the benzothiazole enhance COX-2 selectivity, reducing ulcerogenic effects compared to non-selective COX inhibitors (e.g., indomethacin). Structure-activity relationship (SAR) studies reveal that electron-donating groups improve anti-inflammatory potency, while halogenated analogs may prioritize antimicrobial activity () .
Q. What strategies resolve contradictions in biological data across structurally similar derivatives?
- Methodological Answer : Comparative SAR analysis and enzyme-specific assays (e.g., COX-1/COX-2 inhibition ratios) clarify substituent effects. For instance, compound 4g exhibits broad antibacterial activity but negligible anti-inflammatory effects, highlighting the need for target-specific screening (). Dose-response studies and molecular docking further validate mechanistic hypotheses .
Q. How can synthetic yields be optimized for complex quinazolinone derivatives?
- Methodological Answer : Reaction optimization includes varying solvents (e.g., pyridine or benzene for acylation), catalysts (nano-TiO₂), and temperature control. For example, using N-(2-aminobenzoyl)benzotriazole intermediates improves regioselectivity in acylation steps ( ). Purification via column chromatography with gradient elution ensures high yields .
Experimental Design & Data Analysis
Q. What experimental designs are suitable for evaluating dual anti-inflammatory and antimicrobial activities?
- Methodological Answer : Randomized block designs with split-split plots ( ) allow simultaneous testing of multiple variables: e.g., trellis systems (main plots), rootstocks (subplots), and harvest times (sub-subplots). For biological assays, compounds are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains, using agar diffusion or microdilution methods .
Q. How do researchers validate the selectivity of COX-2 inhibition in vitro?
- Methodological Answer : Enzymatic assays using purified COX-1 and COX-2 isoforms quantify IC₅₀ values. Compounds like 3e and 3f show >80% COX-2 inhibition at 10 μM, with COX-1/COX-2 selectivity ratios comparable to celecoxib. Data normalization against vehicle controls and statistical analysis (ANOVA) ensure reproducibility () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
